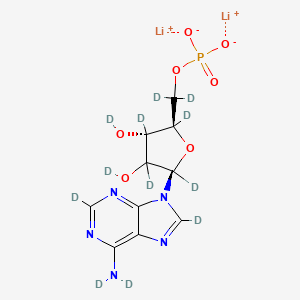
Adenosine monophosphate-d12 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine monophosphate-d12 (dilithium) is a deuterium-labeled version of adenosine monophosphate. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction . The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine monophosphate-d12 (dilithium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the adenosine monophosphate molecule. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-d12 (dilithium) typically involves large-scale synthesis using automated systems to maintain consistency and purity. The process includes multiple purification steps to remove any non-deuterated impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Adenosine monophosphate-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine monophosphate-d12 (dilithium) can lead to the formation of adenosine diphosphate-d12 (dilithium), while reduction can yield adenosine .
Scientific Research Applications
Adenosine monophosphate-d12 (dilithium) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of adenosine monophosphate-d12 (dilithium) involves its role as a key cellular metabolite. It regulates energy homeostasis and signal transduction by interacting with various molecular targets and pathways. These include the activation of enzymes involved in energy metabolism and the modulation of signaling pathways that control cellular responses to environmental changes .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate: The non-deuterated version of adenosine monophosphate.
Adenosine diphosphate: Another key cellular metabolite involved in energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
Adenosine monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which allows for precise quantitation in scientific research. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development .
Properties
Molecular Formula |
C10H12Li2N5O7P |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD2 |
InChI Key |
LUSBEJQHUFVMSO-VFSOXLGXSA-L |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















